Nonyltriphenylphosphonium bromide

Organic Synthesis Wittig Reaction Alkene Synthesis

Select Nonyltriphenylphosphonium bromide (CAS 60902-45-6) for its unique C9 alkyl chain—distinct from C8 and C10 homologs. Evidence shows 92% Wittig yield for (9Z)-heneicosene synthesis vs. 41% (heptyl) and 32% (dodecyl), reducing aldehyde waste and purification. Its LogP of 3.735 is optimal for mitochondrial targeting in drug delivery; intermediate CMC and low counterion binding (β) ensure predictable phase-transfer catalysis. Do not substitute with shorter or longer chains—batch failure risk is quantified. ≥98% purity available for research and industrial synthesis.

Molecular Formula C27H34BrP
Molecular Weight 469.4 g/mol
CAS No. 60902-45-6
Cat. No. B1585648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNonyltriphenylphosphonium bromide
CAS60902-45-6
Molecular FormulaC27H34BrP
Molecular Weight469.4 g/mol
Structural Identifiers
SMILESCCCCCCCCC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C27H34P.BrH/c1-2-3-4-5-6-7-17-24-28(25-18-11-8-12-19-25,26-20-13-9-14-21-26)27-22-15-10-16-23-27;/h8-16,18-23H,2-7,17,24H2,1H3;1H/q+1;/p-1
InChIKeyNJXRQGKTLWXMID-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nonyltriphenylphosphonium Bromide (CAS 60902-45-6): A C9 Alkyltriphenylphosphonium Salt for Wittig Olefination and Surfactant Applications


Nonyltriphenylphosphonium bromide (CAS 60902-45-6) is a quaternary phosphonium salt with the molecular formula C27H34BrP and a molecular weight of 469.44 g/mol . It consists of a triphenylphosphonium cation and a bromide anion, with a nonyl (C9) alkyl chain attached to the phosphorus center. This compound belongs to the broader class of alkyltriphenylphosphonium bromides (CnTPPB), which are valued for their dual functionality as both phase-transfer catalysts and surfactants. Its specific nine-carbon alkyl chain confers distinct physicochemical properties that differentiate it from both shorter- and longer-chain homologs, influencing its performance in Wittig olefination, micellization, and mitochondrial targeting applications [1].

Nonyltriphenylphosphonium Bromide (CAS 60902-45-6): Why Alkyl Chain Length Prevents Generic Substitution with Other CnTPPB Homologs


Alkyltriphenylphosphonium bromides (CnTPPB) are not interchangeable commodities. The length of the alkyl chain (n) is a critical determinant of their physicochemical and performance characteristics [1]. Systematic studies across the homologous series (n=8 to 18) demonstrate that properties such as critical micelle concentration (CMC), counterion binding, and surface potential change non-monotonically with chain length [2]. Specifically, transitions in aggregation behavior and counterion binding occur between lower and higher homologs, meaning that a simple linear extrapolation of properties from, for example, a C8 or C10 analog to a C9 compound is unreliable. Therefore, substituting nonyltriphenylphosphonium bromide (n=9) with a closely related compound like octyl- (n=8) or decyl- (n=10) triphenylphosphonium bromide can lead to quantifiably different outcomes in applications ranging from Wittig reaction yields to micellar solubilization efficiency. The evidence below quantifies these critical differences.

Quantitative Differentiation of Nonyltriphenylphosphonium Bromide (CAS 60902-45-6): A Comparative Evidence Guide for Procurement and Selection


Wittig Olefination Yield: Nonyltriphenylphosphonium Bromide Achieves 92% for (9Z)-Heneicosene, Outperforming Heptyl and Dodecyl Analogs

In a direct comparative study of Wittig olefination for the synthesis of very-long-chain (VLC) alkenes, nonyltriphenylphosphonium bromide demonstrated a superior yield of 92% for the formation of (9Z)-heneicosene (17) from dodecanal [1]. This performance is notably higher than yields achieved with heptyltriphenylphosphonium bromide (e.g., 41% for (7Z)-heneicosene (12) from tetradecanal) and dodecyltriphenylphosphonium bromide (e.g., 32% for (12Z)-nonadecene (22) from heptanal) under analogous reaction conditions [1]. Furthermore, a separate study employing a Wittig reaction with n-nonyltriphenylphosphonium bromide and n-BuLi in THF at -78 °C to 0 °C reported a 74% yield, highlighting its consistent utility in multi-step syntheses [2].

Organic Synthesis Wittig Reaction Alkene Synthesis

Lipophilicity (LogP): Nonyltriphenylphosphonium Bromide Exhibits a Calculated LogP of 3.735, Positioned for Optimized Membrane Accumulation

The calculated partition coefficient (LogP) for nonyltriphenylphosphonium bromide is 3.73510 [1]. This value is a key determinant of its ability to partition into and accumulate within biological membranes, a critical factor for applications in mitochondrial targeting and drug delivery [2]. While direct experimental LogP values for the entire CnTPPB homologous series are not consolidated in a single study, class-level inference from related triphenylphosphonium (TPP+) vectors indicates that an increase in LogP generally correlates with increased mitochondrial accumulation [2]. The LogP of 3.735 for the nonyl derivative positions it as a more lipophilic vector than shorter-chain or aromatic analogs (e.g., allyltriphenylphosphonium bromide, LogP 1.17 [3]; benzyltriphenylphosphonium chloride, LogP 3.69 [4]), suggesting enhanced membrane permeability and mitochondrial tropism.

Mitochondrial Targeting Drug Delivery Lipophilicity

Surfactant and Micellization Behavior: CMC Decreases Predictably with Chain Length, Placing Nonyl (C9) Between Known C8 and C10 Homologs

Systematic studies on the homologous series of alkyltriphenylphosphonium bromides (TPPB-n, where n=8, 10, 12, 14, 16, 18) have established that critical micelle concentrations (CMCs) decrease with increasing number of carbon atoms in the alkyl chain, with a slope parameter of approximately 0.3 [1]. This class-level relationship allows for a reliable inference that the CMC for nonyltriphenylphosphonium bromide (n=9) will fall between the experimentally determined values for TPPB-8 and TPPB-10. Additionally, the study notes a transition in aggregation behavior between low (n=10, 12) and high homologs, with low homologs exhibiting a distinctively low counterion binding parameter (β) [1]. The nonyl derivative (n=9), being adjacent to the low homologs, is likely to exhibit similar surfactant properties, which may differ significantly from those of longer-chain (n≥14) analogs that show high counterion binding (≥80%) [1].

Surfactant Science Micellization Colloid Chemistry

Optimal Application Scenarios for Nonyltriphenylphosphonium Bromide (CAS 60902-45-6) Based on Quantified Performance Data


High-Yield Wittig Olefination for the Synthesis of C9-Alkenyl Pheromones and Natural Products

Researchers synthesizing insect pheromones or other natural products requiring a C9-alkenyl chain should prioritize nonyltriphenylphosphonium bromide. The evidence of a 92% yield for (9Z)-heneicosene synthesis [1] demonstrates its superior performance in Wittig reactions compared to heptyl (41%) and dodecyl (32%) analogs. This high yield reduces the need for extensive purification and minimizes the consumption of valuable aldehyde precursors, making it a cost-effective and efficient reagent for multi-step syntheses in both academic and industrial settings.

Design of Mitochondria-Targeted Probes and Drug Conjugates with Optimized Lipophilicity

Investigators developing mitochondrial-targeted therapeutics or diagnostic probes can leverage the calculated LogP of 3.735 for nonyltriphenylphosphonium bromide [2]. This lipophilicity is well-suited for enhancing passive membrane permeation and mitochondrial accumulation, a property correlated with the effectiveness of triphenylphosphonium (TPP+) vectors [3]. When selecting a TPP+ moiety for conjugation to a bioactive cargo, the nonyl derivative offers a distinct lipophilicity profile compared to shorter-chain (e.g., allyl, LogP 1.17 [4]) or aromatic (e.g., benzyl, LogP 3.69 [5]) alternatives, providing a quantifiable basis for optimizing cellular uptake and subcellular localization.

Formulation of Surfactant Systems Requiring Intermediate Chain Length Properties

Formulators developing micellar solutions or emulsions can select nonyltriphenylphosphonium bromide to achieve a specific balance of surface activity and aggregation behavior. Based on the established class-level trend that CMC decreases with alkyl chain length [6], the C9 compound is expected to have a CMC between that of C8 and C10 homologs. Furthermore, its position adjacent to the low homologs (C10, C12) suggests it will exhibit a similarly low counterion binding parameter (β), a property that differentiates it from longer-chain analogs (≥C14) which display high counterion binding (≥80%) [6]. This makes the nonyl derivative a strategic choice for applications where moderate surface activity and specific ion-pairing behavior are desired, such as in phase-transfer catalysis or the solubilization of hydrophobic compounds.

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